molecular formula C19H19N3O4S2 B11614853 (7Z)-7-(thiophen-2-ylmethylidene)-3-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

(7Z)-7-(thiophen-2-ylmethylidene)-3-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

Cat. No.: B11614853
M. Wt: 417.5 g/mol
InChI Key: TZHOLHKHPQPLGC-SXGWCWSVSA-N
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Description

(7Z)-7-[(THIOPHEN-2-YL)METHYLIDENE]-3-(3,4,5-TRIMETHOXYPHENYL)-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE is a complex organic compound characterized by its unique structure, which includes a thiophene ring, a trimethoxyphenyl group, and a thiazolo[3,2-a][1,3,5]triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7Z)-7-[(THIOPHEN-2-YL)METHYLIDENE]-3-(3,4,5-TRIMETHOXYPHENYL)-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE typically involves multi-step organic reactions. The process begins with the preparation of the thiophene and trimethoxyphenyl intermediates, followed by their condensation with a thiazolo[3,2-a][1,3,5]triazine precursor under controlled conditions. Common reagents used in these reactions include strong acids or bases, organic solvents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(7Z)-7-[(THIOPHEN-2-YL)METHYLIDENE]-3-(3,4,5-TRIMETHOXYPHENYL)-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at specific positions on the thiophene or trimethoxyphenyl rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

(7Z)-7-[(THIOPHEN-2-YL)METHYLIDENE]-3-(3,4,5-TRIMETHOXYPHENYL)-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or catalysts.

Mechanism of Action

The mechanism of action of (7Z)-7-[(THIOPHEN-2-YL)METHYLIDENE]-3-(3,4,5-TRIMETHOXYPHENYL)-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds with similar thiophene rings, such as thiophene-2-carboxaldehyde.

    Trimethoxyphenyl derivatives: Compounds with similar trimethoxyphenyl groups, such as 3,4,5-trimethoxybenzaldehyde.

    Thiazolo[3,2-a][1,3,5]triazine derivatives: Compounds with similar thiazolo[3,2-a][1,3,5]triazine cores, such as thiazolo[3,2-a][1,3,5]triazine-6-carboxylic acid.

Uniqueness

The uniqueness of (7Z)-7-[(THIOPHEN-2-YL)METHYLIDENE]-3-(3,4,5-TRIMETHOXYPHENYL)-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE lies in its specific combination of functional groups and structural features, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H19N3O4S2

Molecular Weight

417.5 g/mol

IUPAC Name

(7Z)-7-(thiophen-2-ylmethylidene)-3-(3,4,5-trimethoxyphenyl)-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C19H19N3O4S2/c1-24-14-7-12(8-15(25-2)17(14)26-3)21-10-20-19-22(11-21)18(23)16(28-19)9-13-5-4-6-27-13/h4-9H,10-11H2,1-3H3/b16-9-

InChI Key

TZHOLHKHPQPLGC-SXGWCWSVSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)N2CN=C3N(C2)C(=O)/C(=C/C4=CC=CS4)/S3

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)N2CN=C3N(C2)C(=O)C(=CC4=CC=CS4)S3

Origin of Product

United States

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